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Introduction
Griseofulvin, an antifungal agent, is classified as a Biopharmaceutics Classification System

(BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2][3] Its

absorption and bioavailability are consequently limited by its dissolution rate.[1][4] A common

strategy to enhance the dissolution of poorly water-soluble drugs is the formulation of solid

dispersions, where the drug is dispersed within a hydrophilic carrier matrix.[1][2][5]

Polyethylene glycol (PEG) is a frequently used hydrophilic polymer for creating these solid

dispersions due to its ability to improve wettability and enhance drug release.[1][5]

These application notes provide a detailed protocol for the in vitro drug release testing of

Griseofulvin-PEG (Gris-PEG) tablets, a critical step for quality control and formulation

development. The methodology described herein is based on established pharmacopeial

standards and scientific literature.

Principle of Dissolution Enhancement
The primary mechanism by which PEG enhances Griseofulvin dissolution is through the

formation of a solid dispersion. In this system, the drug is present in an amorphous state or as

fine crystalline particles within the water-soluble carrier.[6][7] Upon contact with the dissolution

medium, the PEG rapidly dissolves, releasing the Griseofulvin in a finely dispersed, high-

surface-area state, which facilitates faster and more complete dissolution.[8]
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Experimental Workflow
The following diagram outlines the key steps in the in vitro drug release testing of Gris-PEG
tablets.
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Caption: Experimental workflow for in vitro drug release testing of Gris-PEG tablets.

Materials and Equipment
Reagents and Materials

Gris-PEG Tablets

Griseofulvin Reference Standard (RS)

Sodium Lauryl Sulfate (SLS)

Methanol (HPLC or Spectrophotometric grade)

Acetonitrile (HPLC grade, if applicable)

Purified, deionized water
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0.1N Hydrochloric Acid (optional, for acidic medium)

Phosphate buffer components (optional, for neutral pH medium)

Equipment
USP Dissolution Apparatus 2 (Paddle Method)[1][2][9]

Water bath with heater and circulator

UV-Visible Spectrophotometer or HPLC system with UV detector[1][10]

Analytical balance

Volumetric flasks and pipettes

Syringes and syringe filters (e.g., 0.45 µm pore size)

pH meter

Timer

Detailed Experimental Protocols
Protocol 1: Dissolution Medium Preparation
A surfactant such as Sodium Lauryl Sulfate (SLS) is often required in the dissolution medium to

ensure sink conditions for poorly soluble drugs like Griseofulvin.[1][11]

Preparation of 4% SLS Dissolution Medium:

Weigh 40.0 g of Sodium Lauryl Sulfate.

Dissolve in and dilute to 1000 mL with purified water.

Stir until fully dissolved and allow any foam to dissipate.

Pre-heat the medium to 37 ± 0.5 °C.[1][2]
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Alternative Media: Depending on the study's objective, other media can be used, such as

0.1N HCl to simulate gastric fluid or phosphate buffer (e.g., pH 6.8) to simulate intestinal

fluid.[2][12]

Protocol 2: Standard Solution Preparation
Stock Solution: Accurately weigh approximately 10 mg of Griseofulvin RS into a 100 mL

volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the

dissolution medium. This creates a 100 µg/mL stock solution.

Working Standards: Prepare a series of dilutions from the stock solution using the dissolution

medium to create standards covering the expected concentration range of the samples (e.g.,

2, 5, 10, 15, 20 µg/mL).

Calibration Curve: Measure the absorbance of the working standards at the predetermined

λmax (approximately 291-295 nm) and plot a calibration curve of absorbance versus

concentration.[1][13] The curve should have a correlation coefficient (R²) of ≥ 0.99.[1]

Protocol 3: In Vitro Dissolution Testing Procedure
Apparatus Setup:

Assemble the USP Apparatus 2 (Paddle).

Place 900 mL of the selected dissolution medium into each vessel.[1][2]

Equilibrate the medium to a constant temperature of 37 ± 0.5 °C.[1][2]

Set the paddle rotation speed. Common speeds are 50 rpm or 75 rpm.[1][3] The USP

monograph for Griseofulvin tablets specifies 50 rpm.[11]

Test Execution:

Carefully drop one Gris-PEG tablet into each vessel.

Immediately start the timer and the paddle rotation.

Sampling:
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At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 5 mL

aliquot of the medium from a zone midway between the surface of the medium and the top

of the paddle, not less than 1 cm from the vessel wall.[3]

Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution

medium to maintain a constant volume.[2]

Filter the withdrawn sample through a 0.45 µm syringe filter, discarding the first few

milliliters of the filtrate.[13]

Protocol 4: Sample Analysis and Data Calculation
UV-Vis Spectrophotometric Analysis:

If necessary, dilute the filtered samples with the dissolution medium to fall within the

concentration range of the calibration curve.

Measure the absorbance of each sample at the λmax of Griseofulvin (e.g., 291 nm).[1][11]

Use the dissolution medium as a blank.

HPLC Analysis (Alternative):

For higher specificity, HPLC analysis can be performed. A typical mobile phase is a

mixture of acetonitrile and water.[10]

Detection is performed using a UV detector at the appropriate wavelength (e.g., 292 nm).

[10]

Quantify the concentration using a calibration curve prepared with Griseofulvin RS in the

mobile phase.

Calculation of Cumulative Drug Release:

Determine the concentration of Griseofulvin in each sample from the calibration curve.

Calculate the cumulative amount of drug released at each time point, accounting for the

drug removed in previous samples.
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Express the result as a percentage of the labeled tablet strength.

Formula: Cumulative % Released = [ (C_n * V_t) + Σ(C_{i-1} * V_s) ] / Labeled Amount * 100

Where:

C_n = Concentration of drug at time point 'n'

V_t = Total volume of dissolution medium (e.g., 900 mL)

C_{i-1} = Concentration of drug at the previous time point

V_s = Volume of sample withdrawn (e.g., 5 mL)

Labeled Amount = Drug amount as per tablet label (e.g., 125 mg)

Data Presentation
Quantitative data from drug release studies should be summarized for clear comparison. The

following tables present example data derived from literature for Griseofulvin solid dispersions.

Table 1: Dissolution Apparatus and Conditions

Parameter Setting Reference

Apparatus USP Type II (Paddle) [1][2][4]

Dissolution Medium
4% Sodium Lauryl Sulfate

(SLS) in Water
[1][11]

Volume of Medium 900 mL [1][2]

Temperature 37 ± 0.5 °C [1][2]

Paddle Speed 50 rpm [1][2]

Analytical Method UV-Vis Spectrophotometry [1][2]

Wavelength (λmax) 291 nm [1][11]

Table 2: Example In Vitro Drug Release Profiles of Griseofulvin Formulations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.davidpublisher.com/Public/uploads/Contribute/62416d1e73ad4.pdf
https://www.medicinesjournal.com/assets/archives/2019/vol4issue2/3-4-17-181.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928738/
https://www.davidpublisher.com/Public/uploads/Contribute/62416d1e73ad4.pdf
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/m35950_griseofulvin_tablets.pdf
https://www.davidpublisher.com/Public/uploads/Contribute/62416d1e73ad4.pdf
https://www.medicinesjournal.com/assets/archives/2019/vol4issue2/3-4-17-181.pdf
https://www.davidpublisher.com/Public/uploads/Contribute/62416d1e73ad4.pdf
https://www.medicinesjournal.com/assets/archives/2019/vol4issue2/3-4-17-181.pdf
https://www.davidpublisher.com/Public/uploads/Contribute/62416d1e73ad4.pdf
https://www.medicinesjournal.com/assets/archives/2019/vol4issue2/3-4-17-181.pdf
https://www.davidpublisher.com/Public/uploads/Contribute/62416d1e73ad4.pdf
https://www.medicinesjournal.com/assets/archives/2019/vol4issue2/3-4-17-181.pdf
https://www.davidpublisher.com/Public/uploads/Contribute/62416d1e73ad4.pdf
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/m35950_griseofulvin_tablets.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3429918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time (minutes)
Formulation F3 (Gris-PEG
6000 + Crospovidone) %
Release

Marketed Griseofulvin
Tablet % Release

10 30.05% 31.88%

30 69.21% 70.02%

45 97.11% 99.22%

Data adapted from a study on

solid dispersions of

Griseofulvin.[1]

Conclusion
The use of PEG in a solid dispersion formulation significantly enhances the in vitro dissolution

of Griseofulvin. The protocols outlined in these notes provide a robust framework for

conducting reliable and reproducible drug release testing for Gris-PEG tablets. Adherence to

these standardized methods is essential for ensuring product quality, guiding formulation

optimization, and meeting regulatory requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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